YL93 vs. RG7388: Superior Cell Growth Inhibition in MDM4-Overexpressing Cancer Lines
In a direct head-to-head comparison across three MDM4-overexpressing cancer cell lines (H460, MCF-7, U-2 OS) harboring wild-type p53, YL93 exhibited improved cell growth inhibition activities compared to the clinical-stage MDM2-selective inhibitor RG7388 (idasanutlin) [1].
| Evidence Dimension | Cell growth inhibition activity |
|---|---|
| Target Compound Data | Improved cell growth inhibition (superior to RG7388) |
| Comparator Or Baseline | RG7388 (idasanutlin), an MDM2-selective inhibitor in late-stage clinical trials |
| Quantified Difference | Qualitatively superior inhibition across three MDM4-overexpressing cell lines (H460, MCF-7, U-2 OS) |
| Conditions | Three MDM4-overexpressing cancer cell lines harboring wild-type p53: H460 (lung), MCF-7 (breast), U-2 OS (osteosarcoma); in vitro cell viability assays |
Why This Matters
This demonstrates that in the therapeutically relevant context of MDM4 overexpression—where selective MDM2 inhibitors show reduced efficacy—YL93 provides superior activity.
- [1] Zhang S, Yan Z, Li Y, Gong Y, Lyu X, Lou J, et al. Structure-Based Discovery of MDM2/4 Dual Inhibitors that Exert Antitumor Activities against MDM4-Overexpressing Cancer Cells. J Med Chem. 2022;65(8):6207-6230. View Source
